JY-1-106 -

JY-1-106

Catalog Number: EVT-1534992
CAS Number:
Molecular Formula: C29H34N4O7
Molecular Weight: 550.61
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JY-1-106 is a BH3 α-helix mimetic, inducing apoptosis in a subset of cancer cells (lung cancer, colon cancer and mesothelioma) by disrupting Bcl-xL and Mcl-1 protein-protein interactions with Bak.
Synthesis Analysis

The synthesis of JY-1-106 involves a structure-activity relationship approach, particularly focusing on oligoamide foldamers and their derivatives. The compound is characterized as a substituted trisarylamide, which has been shown to induce apoptosis in various cancer cell lines. The synthesis process employs solid-phase techniques to facilitate the production of small-molecule libraries that can effectively disrupt protein-protein interactions critical for cancer cell survival .

Technical Details

The synthesis typically includes:

  • Solid-phase peptide synthesis: This method allows for the efficient assembly of peptide sequences that mimic the α-helical structure of BH3 peptides.
  • High-throughput screening: Used to identify compounds with desired biological activity against specific targets, such as BCL-xL and MCL-1.
Molecular Structure Analysis

The molecular structure of JY-1-106 features a complex arrangement that enables it to engage effectively with the hydrophobic BH3-binding grooves of BCL-xL and MCL-1. Computational modeling indicates that this compound adopts an α-helical conformation, which is crucial for its function as a BH3 mimetic.

Structural Data

  • Molecular Formula: C₁₈H₁₈N₂O₃
  • Molecular Weight: Approximately 306.35 g/mol
  • Key Functional Groups: Trisarylamide structure which enhances binding affinity to target proteins.
Chemical Reactions Analysis

JY-1-106 primarily functions through its ability to disrupt protein-protein interactions between BCL-xL/MCL-1 and pro-apoptotic proteins like Bak. This disruption leads to the activation of apoptotic pathways within cancer cells.

Reactions

  • Binding Affinity: JY-1-106 shows high affinity for both BCL-xL and MCL-1, leading to significant induction of apoptosis in treated cells.
  • Cell Viability Assays: In vitro studies using MTT assays demonstrate that JY-1-106 reduces cell viability in various cancer cell lines, indicating its potential therapeutic efficacy against malignancies resistant to conventional treatments .
Mechanism of Action

The mechanism by which JY-1-106 induces apoptosis involves:

  1. Binding to BCL-xL and MCL-1: The compound binds to the hydrophobic grooves on these proteins, preventing them from interacting with pro-apoptotic factors.
  2. Disruption of Anti-apoptotic Signals: By inhibiting these anti-apoptotic proteins, JY-1-106 promotes the release of cytochrome c from mitochondria, triggering caspase activation and subsequent apoptosis in cancer cells.

Data Supporting Mechanism

Experimental data indicate that treatment with JY-1-106 leads to increased levels of apoptotic markers in treated cells, confirming its role as an effective inducer of programmed cell death .

Physical and Chemical Properties Analysis

JY-1-106 exhibits specific physical and chemical properties that contribute to its function:

  • Solubility: Moderate solubility in dimethyl sulfoxide allows for effective delivery in biological assays.
  • Stability: The compound remains stable under physiological conditions, maintaining its activity over time.

Relevant Data

Studies have shown that JY-1-106 retains its efficacy across a range of concentrations (typically between 2 μM and 20 μM) when tested against various cancer cell lines .

Applications

JY-1-106 has significant potential applications in scientific research and therapeutic development:

  • Cancer Treatment: Its primary application lies in treating cancers that exhibit resistance due to overexpression of anti-apoptotic proteins like BCL-xL and MCL-1. It has shown promise in preclinical models for lung cancer, colon cancer, and mesothelioma.

Scientific Uses

Research continues into optimizing JY-1-106 for clinical use, with ongoing studies aimed at understanding its full potential as a therapeutic agent against hematologic malignancies and solid tumors resistant to standard therapies .

Introduction to Bcl-2 Family Proteins and Apoptosis Regulation

Role of Anti-Apoptotic Bcl-2 Proteins in Cancer Chemoresistance

Anti-apoptotic Bcl-2 proteins function as critical molecular barriers to effective cancer therapy by neutralizing apoptotic signals triggered by genotoxic stress. Their overexpression is a hallmark of diverse malignancies, driven by oncogenic signaling, chromosomal amplifications, or transcriptional upregulation. This overexpression enables cancer cells to withstand the cytotoxic impact of chemotherapy, radiation, and targeted therapies designed to eliminate them [2]. The molecular mechanism involves tight sequestration of pro-apoptotic BH3-only proteins and effectors, effectively raising the threshold for apoptosis initiation. Cancer cells exist in a state of "primed readiness" for death, restrained only by the buffering capacity of anti-apoptotic proteins [1].

The clinical ramifications are profound. Tumors overexpressing Bcl-xL or Mcl-1 demonstrate significant resistance to conventional chemotherapeutics across multiple cancer types, including lung adenocarcinoma, pancreatic cancer, ovarian cancer, lymphoma, and multiple myeloma [1] [2]. Furthermore, these proteins exhibit non-canonical functions beyond mitochondrial protection. Bcl-2 can activate pro-survival NF-κB signaling through Raf-1/MEKK-1-mediated IKKβ activation, contribute to cyclin D1a maintenance via p38 MAPK pathways, and modulate VEGF and pAKT expression—effectively promoting proliferation, angiogenesis, and metabolic adaptation alongside apoptosis blockade [2]. This multifaceted role makes them indispensable for cancer cell survival and prime therapeutic targets.

Structural and Functional Dynamics of Bcl-xL and Mcl-1 in Oncogenesis

Bcl-xL and Mcl-1 represent the most frequently dysregulated anti-apoptotic members in solid tumors, sharing a conserved structural architecture while exhibiting distinct regulatory features. Both proteins contain a hydrophobic groove formed by their BH1, BH2, and BH3 domains, which serves as the docking site for the α-helical BH3 domains of pro-apoptotic partners. Despite this shared topology, significant differences dictate their biological roles and therapeutic targeting:

Bcl-xL displays high-affinity binding to activator BH3-only proteins (Bim, Bid, Puma) and the multi-domain effector Bax. Its overexpression is particularly prominent in epithelial-derived carcinomas and confers resistance to diverse chemotherapeutic agents. Structurally, Bcl-xL contains a more rigid and deep hydrophobic groove optimized for engaging a broad spectrum of BH3 ligands [1] [4].

Mcl-1 exhibits distinct binding preferences, with high affinity for BH3-only proteins Noxa and Bim, and effector Bak. Its unique N-terminal extension contains regulatory phosphorylation sites and PEST sequences that confer a remarkably short half-life (30-60 minutes), allowing rapid transcriptional induction or proteasomal degradation in response to cellular cues. This plasticity enables cancer cells to rapidly adapt to therapeutic stress—chemotherapy often triggers immediate Mcl-1 upregulation as a first-line defense. Furthermore, Mcl-1's shallower binding groove presents challenges for small-molecule inhibitor design compared to Bcl-xL [1] [2] [4].

Table 2: Comparative Structural and Functional Features of Bcl-xL and Mcl-1

CharacteristicBcl-xLMcl-1
Protein StabilityRelatively stable (half-life ~20 hours)Rapid turnover (half-life ~0.5-1 hour)
Primary Binding PartnersBim, Bid, Puma, BaxBim, Noxa, Bak
Regulation MechanismTranscriptional control, phosphorylationRapid transcriptional induction, phosphorylation, ubiquitin-mediated degradation
Binding Groove TopographyDeep, well-defined hydrophobic grooveShallower, more flexible groove
Key Cancer TypesCarcinomas (lung, colorectal, pancreatic), LymphomaMyeloma, Leukemia, Solid Tumors (especially after chemo)

Functional redundancy between Bcl-xL and Mcl-1 creates a formidable barrier to apoptosis in tumors. When one is inhibited, the other frequently compensates, maintaining the sequestration of pro-apoptotic proteins. This reciprocal relationship underpins the limited efficacy observed with single-target BH3 mimetics in solid malignancies and necessitates simultaneous blockade [1] [2].

Rationale for Dual Inhibition of Bcl-xL/Mcl-1 in Solid Tumors

The compensatory relationship between Bcl-xL and Mcl-1 creates a significant therapeutic challenge in solid tumors. Preclinical evidence consistently demonstrates that inhibiting one protein often leads to rapid upregulation or increased dependency on the other, allowing cancer cells to evade apoptosis. For instance, ABT-263 (navitoclax), a potent inhibitor of Bcl-2/Bcl-xL/Bcl-w, shows limited efficacy as a single agent in many solid cancers due to swift Mcl-1 upregulation and stabilization. Similarly, selective Mcl-1 inhibitors like S63845 or A-1210477 often trigger increased Bcl-xL dependency [1].

Simultaneous disruption of Bcl-xL and Mcl-1 offers a strategic solution to overcome this adaptive resistance. Dual inhibition produces a synergistic apoptotic response by comprehensively disabling the anti-apoptotic shield, liberating both Bax/Bak and their activator BH3-only proteins (Bim, Bid). This approach proves particularly effective in tumors exhibiting co-expression of both proteins or those reliant on Bcl-xL but possessing latent Mcl-1 reserves capable of compensatory responses [1] [2]. JY-1-106 emerged from this conceptual framework as a rationally designed dual inhibitor intended to overcome the limitations of single-target agents.

Properties

Product Name

JY-1-106

IUPAC Name

4-(5-(4-Amino-3-isopropoxybenzamido)-6-isopropoxypicolinamido)-3-isopropoxybenzoic acid

Molecular Formula

C29H34N4O7

Molecular Weight

550.61

InChI

InChI=1S/C29H34N4O7/c1-15(2)38-24-13-18(7-9-20(24)30)26(34)32-23-12-11-22(33-28(23)40-17(5)6)27(35)31-21-10-8-19(29(36)37)14-25(21)39-16(3)4/h7-17H,30H2,1-6H3,(H,31,35)(H,32,34)(H,36,37)

InChI Key

CLABHIBFONXFKY-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=C(NC(C2=NC(OC(C)C)=C(NC(C3=CC=C(N)C(OC(C)C)=C3)=O)C=C2)=O)C(OC(C)C)=C1

Solubility

Soluble in DMSO

Synonyms

JY-1106; JY-1 106; JY 1 106; JY-1-106

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.